Ipamorelin

描述

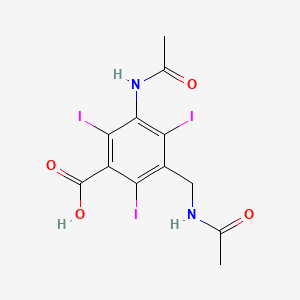

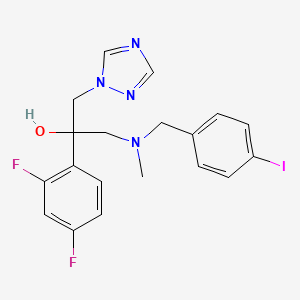

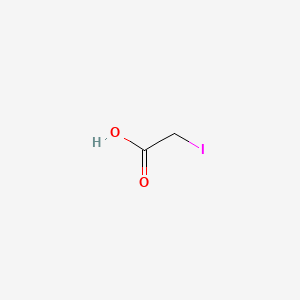

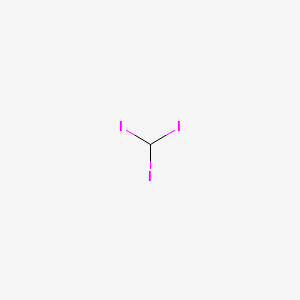

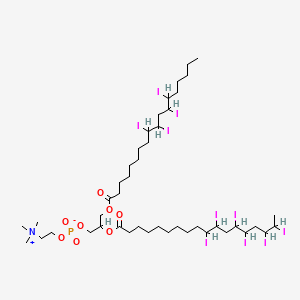

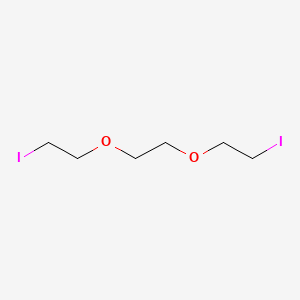

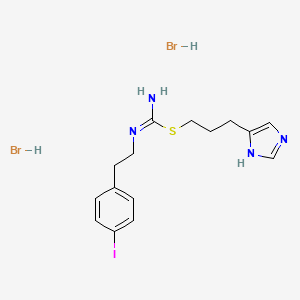

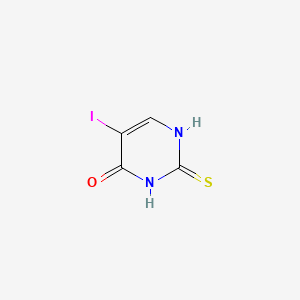

Ipamorelin is a peptide selective agonist of the ghrelin/growth hormone secretagogue receptor (GHS) and a growth hormone secretagogue . It is a pentapeptide with the amino acid sequence Aib-His-D-2-Nal-D-Phe-Lys-NH2 that was derived from GHRP-1 . It significantly increases plasma growth hormone (GH) levels in both animals and humans . In addition, ipamorelin stimulates body weight gain in animals .

Synthesis Analysis

Ipamorelin and Tesamorelin are two distinct synthetic growth hormone-releasing peptides (GHRPs) that have garnered considerable attention in the realm of biochemical research . Both compounds appear to possess the potential to stimulate the release of endogenous growth hormone (GH) through the activation of the ghrelin receptor .

Molecular Structure Analysis

Ipamorelin belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Chemical Reactions Analysis

Ipamorelin triggers and stimulates growth hormone production by mimicking ghrelin. It binds to ghrelin receptors, stimulates the release of somatocrinin, and inhibits somatostatin and suppresses its action .

Physical And Chemical Properties Analysis

Ipamorelin is a synthetic peptide that stimulates the body’s ghrelin receptors . Its chemical structure is C38H49N9O5 .

科研应用

增强胃肠动力

研究的一个重要领域是调查Ipamorelin在增强胃肠动力方面的功效,特别是在术后肠梗阻(POI)的背景下。研究表明,Ipamorelin加速了胃肠道传输,并改善了啮齿动物模型中POI的症状。值得注意的是,经重复给药后,Ipamorelin显著增加了粪便排出量、食物摄入量和体重增加,表明在POI患者中可能具有治疗用途(Venkova, Mann, Nelson, & Meerveld, 2009)。

胰腺组织中的胰岛素分泌

研究还表明,Ipamorelin可以显著增加正常和糖尿病大鼠胰腺组织中的胰岛素分泌。这表明通过钙通道和肾上腺素受体途径刺激胰岛素释放,Ipamorelin可能在管理糖尿病方面具有潜在用途(Adeghate & Ponery, 2004)。

肠切除患者术后肠梗阻的管理

一项概念验证研究评估了Ipamorelin在治疗腹部手术后肠梗阻中的安全性和有效性。尽管这项研究规模较小,但Ipamorelin耐受性良好,并且在Ipamorelin和安慰剂之间的关键和次要有效性分析中没有观察到显著差异。这为进一步研究其在术后康复中的潜在益处奠定了基础(Beck, Sweeney, McCarter, & The Italian Surgical Societies Working Group, 2014)。

刺激脂肪堆积与生长激素无关

在涉及GH缺乏和GH完整的小鼠的研究中,发现Ipamorelin治疗通过与刺激生长激素分泌无关的机制增加了体脂肪。这包括潜在增加进食,这表明其在能量平衡和脂肪堆积调节中的作用(Lall, Tung, Ohlsson, Jansson, & Dickson, 2001)。

在兴奋剂材料中的检测和分析

研究还集中在生物样本中检测Ipamorelin以用于监管目的。一项研究描述了在干血斑中筛查Ipamorelin的方法的开发和验证,证明了其在检测这种肽的低水平方面的有效性,这对于临床监测和反兴奋剂工作至关重要(Gerace, Modaffari, Negri, Di Corcia, Amante, Salomone, & Vincenti, 2021)。

Safety And Hazards

未来方向

The exploration of the tesamorelin and ipamorelin blend is at the forefront of peptide research, with its potential applications being vast and varied . The blend’s role in stimulating GH production means it can significantly enhance muscle mass, strength, and recovery times . This application is especially relevant in sports medicine and rehabilitation, where optimizing recovery processes is paramount .

性质

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHWBYHLYZGBNO-BVEPWEIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipamorelin | |

CAS RN |

170851-70-4 | |

| Record name | Ipamorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170851704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipamorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPAMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9M3S784Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。